L-Phenylalanine, N-(1-oxotetradecyl)-

Übersicht

Beschreibung

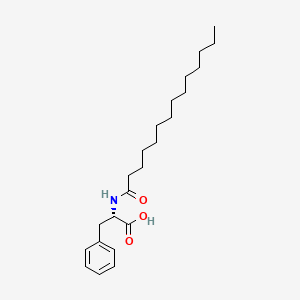

L-Phenylalanine, N-(1-oxotetradecyl)- is a derivative of the essential amino acid L-phenylalanine. This compound is characterized by the presence of a tetradecanoyl group attached to the nitrogen atom of the phenylalanine molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, N-(1-oxotetradecyl)- typically involves the acylation of L-phenylalanine with tetradecanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions: L-Phenylalanine, N-(1-oxotetradecyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products: The major products formed from these reactions include various derivatives of L-phenylalanine, such as hydroxylated, aminated, or alkylated compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Analgesic Properties

L-Phenylalanine has been studied for its potential analgesic effects. Research indicates that D-phenylalanine, a derivative of L-phenylalanine, can inhibit carboxypeptidase A, an enzyme that breaks down naturally occurring pain-relieving peptides known as enkephalins. This inhibition enhances the body's pain relief mechanisms, making it a candidate for chronic pain management therapies .

Hypertension Management

A study conducted on Dahl salt-sensitive rats demonstrated that L-phenylalanine supplementation significantly reduced high salt-induced hypertension. The mechanism involves the enhancement of tetrahydrobiopterin (BH4) biosynthesis and reduction of reactive oxygen species (ROS), which collectively protect vascular and kidney function . This suggests that L-phenylalanine could be developed as a dietary supplement for managing hypertension.

Nutritional Applications

Dietary Supplementation

L-Phenylalanine is an essential amino acid that plays a critical role in protein synthesis and the production of neurotransmitters such as dopamine. As a dietary supplement, it is used to enhance mood and cognitive function by increasing dopamine levels in the brain .

Sports Nutrition

In sports nutrition, L-phenylalanine is recognized for its potential to improve athletic performance by influencing the secretion of anabolic hormones. It has been incorporated into various ergogenic supplements aimed at enhancing endurance and recovery in athletes .

Biochemical Research

Enzyme Activity Modulation

L-Phenylalanine is utilized in biochemical studies to investigate enzyme activity, particularly those involved in amino acid metabolism. For instance, its role as a substrate for phenylalanine hydroxylase is crucial for understanding metabolic pathways related to phenylketonuria (PKU), a genetic disorder affecting amino acid metabolism .

Cell Signaling Pathways

Research has shown that L-phenylalanine can influence various cell signaling pathways, including those related to inflammation and immune responses. It has been implicated in modulating pathways such as JAK/STAT and MAPK/ERK, which are essential for cell growth and differentiation .

Case Studies

Wirkmechanismus

The mechanism of action of L-Phenylalanine, N-(1-oxotetradecyl)- involves its interaction with various molecular targets and pathways. It can be incorporated into proteins, influencing their structure and function. Additionally, it may act as a precursor for the synthesis of bioactive compounds, modulating biochemical pathways related to neurotransmission, metabolism, and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

L-Phenylalanine: The parent compound, an essential amino acid involved in protein synthesis.

N-Acetyl-L-phenylalanine: Another derivative with an acetyl group instead of a tetradecanoyl group.

L-Phenylalanine, N-(1-oxodecyl)-: A similar compound with a shorter acyl chain.

Uniqueness: L-Phenylalanine, N-(1-oxotetradecyl)- is unique due to its long tetradecanoyl chain, which imparts distinct physicochemical properties. This structural feature enhances its hydrophobicity and potential interactions with lipid membranes, making it valuable for specific applications in drug delivery and material science .

Biologische Aktivität

L-Phenylalanine, N-(1-oxotetradecyl)- (commonly referred to as L-Phenylalanine derivative) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

L-Phenylalanine, N-(1-oxotetradecyl)- is characterized by its unique structure, which includes a phenylalanine core with a tetradecyl side chain. The molecular formula is . This structural configuration is believed to influence its interaction with biological targets and contribute to its pharmacological properties.

The biological activity of L-Phenylalanine derivatives is often linked to their ability to modulate various biochemical pathways. For instance, studies have shown that such compounds can interact with specific proteins involved in metabolic processes, potentially influencing insulin sensitivity and glucose metabolism .

Key Mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives have been observed to inhibit enzymes that are critical for metabolic pathways, thereby affecting cellular energy balance.

- Receptor Modulation : The compound may interact with receptors involved in neurotransmission, influencing mood and cognitive functions.

Biological Activity Data

A summary of the biological activities associated with L-Phenylalanine derivatives is presented in the following table:

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of L-Phenylalanine derivatives. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting their potential as therapeutic agents against oxidative stress-related diseases .

Case Study 2: Antimicrobial Properties

Research demonstrated that L-Phenylalanine derivatives exhibited antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis .

Case Study 3: Neuroprotective Effects

In a model of neurodegeneration, treatment with L-Phenylalanine derivatives resulted in enhanced neuronal survival and reduced apoptosis markers. This suggests a protective role against neurotoxic insults .

Research Findings

Recent studies have focused on the synthesis and evaluation of novel derivatives based on L-Phenylalanine. These studies highlight the importance of structural modifications in enhancing biological activity:

- Synthesis of Derivatives : A series of modified phenylalanine compounds were synthesized and tested for their ability to inhibit specific enzymes related to insulin resistance. Some derivatives showed improved efficacy compared to the parent compound .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific modifications at the side chain significantly influenced both potency and selectivity towards biological targets .

Eigenschaften

IUPAC Name |

(2S)-3-phenyl-2-(tetradecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(25)24-21(23(26)27)19-20-16-13-12-14-17-20/h12-14,16-17,21H,2-11,15,18-19H2,1H3,(H,24,25)(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNNQTYRJPFJGX-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218905 | |

| Record name | L-Phenylalanine, N-(1-oxotetradecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68792-49-4 | |

| Record name | L-Phenylalanine, N-(1-oxotetradecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068792494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine, N-(1-oxotetradecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.